2-(2-Methoxyacetamido)propanoic acid
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Overview
Description
2-(2-Methoxyacetamido)propanoic acid: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is an acylalanine derivative and is often used as an intermediate in the synthesis of other compounds. Its chemical structure includes an alanine backbone with a methoxyacetyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyacetamido)propanoic acid typically involves the acylation of a substituted aniline with methoxyacetic acid and phosphorus trichloride in a solvent. This is followed by the alkylation of the resulting N-methoxyacetyl-aniline derivative with an alkyl halide in the presence of an alkali metal, alkali metal alcoholate, alkali metal amide, or complex metal hydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyacetamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxyacetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: 2-(2-Methoxyacetamido)propanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules.
Biology: In biological research, it is used to study enzyme interactions and metabolic pathways. Its derivatives can act as enzyme inhibitors or activators.
Medicine: Its derivatives are explored for their therapeutic properties, including antifungal and antibacterial activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, particularly fungicides like metalaxyl .
Mechanism of Action
The mechanism of action of 2-(2-Methoxyacetamido)propanoic acid involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it interferes with the synthesis of RNA and DNA in sensitive fungi strains, thereby inhibiting their growth . The compound’s methoxyacetyl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Metalaxyl: An acylalanine fungicide with systemic function, used to control Pythium and Phytophthora in various crops.
Mefenoxam: The optically pure isomer of metalaxyl, known for its enhanced fungicidal activity.
Uniqueness: 2-(2-Methoxyacetamido)propanoic acid is unique due to its specific methoxyacetyl group, which imparts distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-[(2-methoxyacetyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-4(6(9)10)7-5(8)3-11-2/h4H,3H2,1-2H3,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAUFQSPAQSBMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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